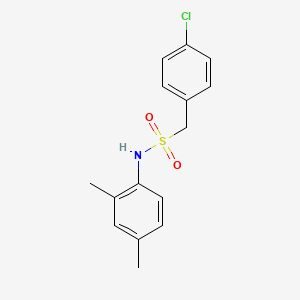
N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide
Vue d'ensemble
Description
N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide, also known as EFMS, is a chemical compound that has been studied for its potential applications in scientific research. EFMS is a sulfonamide derivative that has been shown to have various biological activities, including anti-inflammatory and anti-tumor effects. In
Mécanisme D'action
The mechanism of action of N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In addition, N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has been shown to activate the Nrf2 pathway, which is a cellular defense mechanism that protects cells from oxidative stress.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has been shown to induce apoptosis and inhibit cell proliferation. In animal models of inflammation, N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has been shown to reduce inflammation and tissue damage. In animal models of neurodegenerative diseases, N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has been shown to improve cognitive function and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide is that it has been shown to have multiple biological activities, which makes it a potentially useful compound for studying various diseases and biological processes. Another advantage of N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide is that it has been shown to be relatively safe and well-tolerated in animal studies. One limitation of N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation of N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several potential future directions for research on N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to test its efficacy in human clinical trials for various diseases. Additionally, N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide could be modified to improve its potency and selectivity for specific targets. Finally, N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide could be used as a starting point for the development of new drugs with similar biological activities.
Applications De Recherche Scientifique
N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has been studied for its potential applications in various scientific research fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation is a key factor in many diseases, and N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases such as Alzheimer's disease, N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-2-12-7-9-14(10-8-12)17-20(18,19)11-13-5-3-4-6-15(13)16/h3-10,17H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMWFBNLDGVVEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(difluoromethyl)-2-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4851477.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4851484.png)
![N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B4851499.png)
![N-(2-methylbenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4851505.png)

![2-{1-[2-(cycloheptylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B4851516.png)

![1-ethyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B4851518.png)
![5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4851519.png)

![2-[2-(2,5-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4851539.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-isopropyl-3-isoxazolecarboxamide](/img/structure/B4851552.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4851559.png)
![(5-{2-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4851561.png)